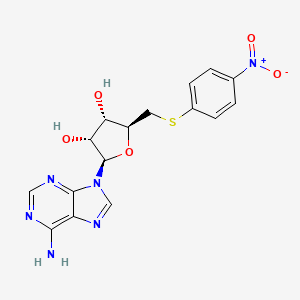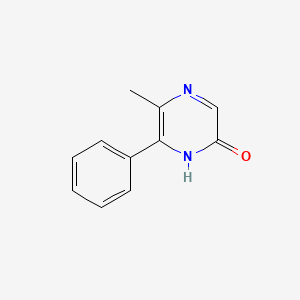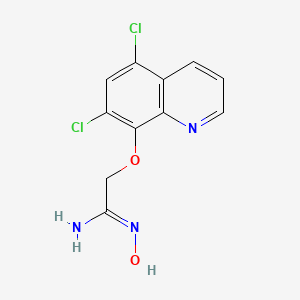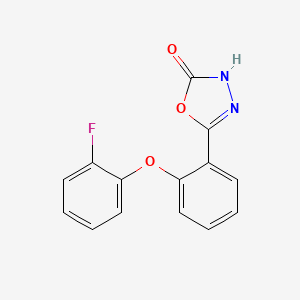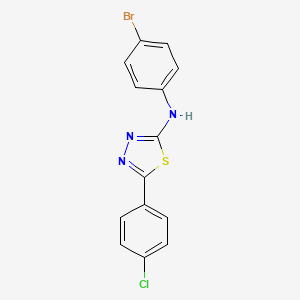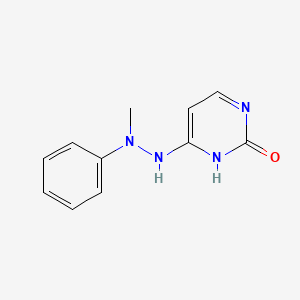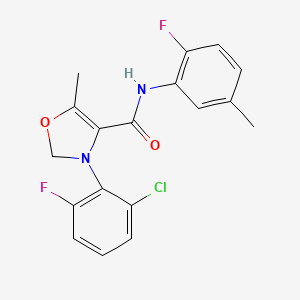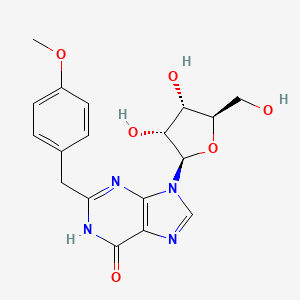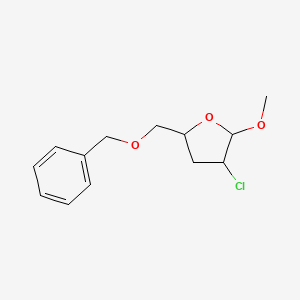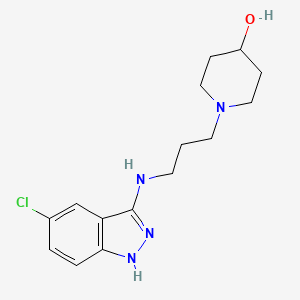
1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a wide range of biological activities, making it a significant focus in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Industrial Production: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide.
Scientific Research Applications
1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-((5-Chloro-1H-indazol-3-yl)amino)propyl)piperidin-4-ol can be compared with other indazole derivatives:
Properties
CAS No. |
88944-82-5 |
|---|---|
Molecular Formula |
C15H21ClN4O |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
1-[3-[(5-chloro-1H-indazol-3-yl)amino]propyl]piperidin-4-ol |
InChI |
InChI=1S/C15H21ClN4O/c16-11-2-3-14-13(10-11)15(19-18-14)17-6-1-7-20-8-4-12(21)5-9-20/h2-3,10,12,21H,1,4-9H2,(H2,17,18,19) |
InChI Key |
ZQJNJKGIJJQJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCCNC2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)
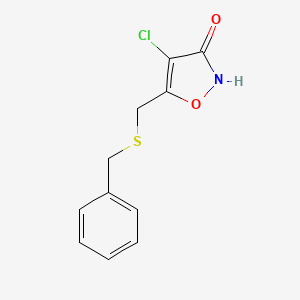
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
